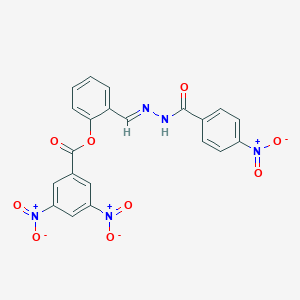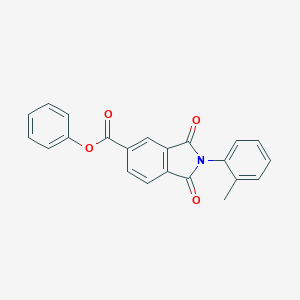
Phenyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is an organic compound with a complex structure that includes a phenyl group, a methylphenyl group, and a dioxoisoindolinecarboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-methylphenylamine with phthalic anhydride to form the intermediate isoindoline derivative. This intermediate is then reacted with phenyl chloroformate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. Catalysts and solvents are often employed to optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and methylphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Phenyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Phenyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl 2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate
- Phenyl 2-(2-fluorophenyl)-1,3-dioxo-5-isoindolinecarboxylate
- Phenyl 2-(2-bromophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Uniqueness
Phenyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and biological activity
Propriétés
Formule moléculaire |
C22H15NO4 |
|---|---|
Poids moléculaire |
357.4g/mol |
Nom IUPAC |
phenyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C22H15NO4/c1-14-7-5-6-10-19(14)23-20(24)17-12-11-15(13-18(17)21(23)25)22(26)27-16-8-3-2-4-9-16/h2-13H,1H3 |
Clé InChI |
GROUKOLVBSOMJU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4=CC=CC=C4 |
SMILES canonique |
CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide](/img/structure/B401673.png)
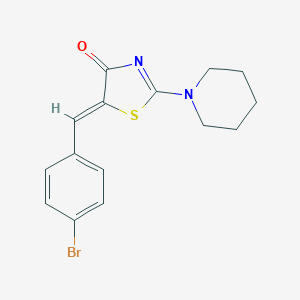
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-4-methylbenzamide](/img/structure/B401677.png)
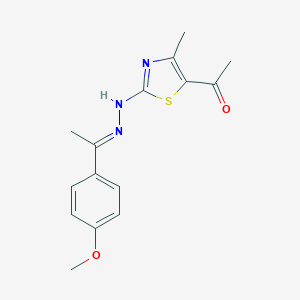
![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-methylbenzohydrazide](/img/structure/B401680.png)
![3-bromo-N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B401681.png)
![2-[2-(2,4-Dichlorobenzoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B401684.png)
![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-hydroxybenzohydrazide](/img/structure/B401685.png)
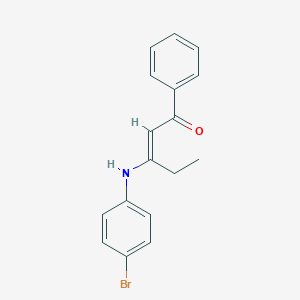
![2-[2-(4-Methylbenzoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B401688.png)
![[2-[(E)-[[4-(2,2-dimethylpropanoylamino)benzoyl]hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B401690.png)
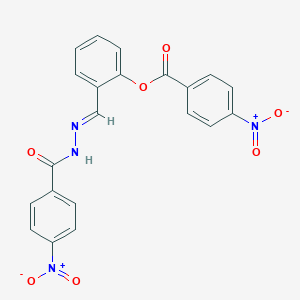
![2-{2-[4-(Acetylamino)benzoyl]carbohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B401692.png)
